N-(4-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

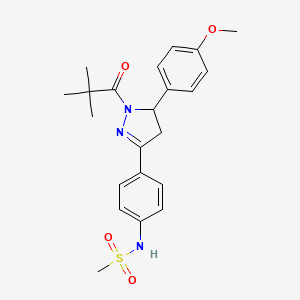

The compound “N-(4-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a pyrazole derivative featuring a dihydropyrazole core substituted with a pivaloyl (tert-butyl carbonyl) group at position 1, a 4-methoxyphenyl group at position 5, and a methanesulfonamide moiety attached to a para-substituted phenyl ring. The methanesulfonamide group enhances hydrogen-bonding capacity, while the bulky pivaloyl group may influence metabolic stability and steric interactions. Structural characterization of such compounds typically employs X-ray crystallography refined via programs like SHELXL .

Properties

IUPAC Name |

N-[4-[2-(2,2-dimethylpropanoyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-22(2,3)21(26)25-20(16-8-12-18(29-4)13-9-16)14-19(23-25)15-6-10-17(11-7-15)24-30(5,27)28/h6-13,20,24H,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCRFIYMBWPSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to target inflammatory markers and oxidative stress pathways

Mode of Action

The exact mode of action of this compound is currently unknown. This could involve binding to the active site of an enzyme or receptor, altering its function.

Biochemical Pathways

This suggests that the compound may affect pathways related to inflammation and oxidative stress. Downstream effects could include reduced inflammation and oxidative damage, potentially improving cellular health and function.

Biological Activity

N-(4-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a complex structure characterized by:

- Pyrazole moiety : Central to its biological activity.

- Methanesulfonamide group : Contributes to solubility and bioavailability.

- Pivaloyl and methoxyphenyl substituents : Influence pharmacokinetics and receptor interactions.

Research indicates that this compound exhibits several mechanisms of action, primarily involving modulation of key biological pathways:

- Inhibition of Enzymatic Activity :

- Receptor Modulation :

- Cell Cycle Regulation :

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies:

Case Study 1: Anti-inflammatory Effects

A study demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential utility in treating chronic inflammatory conditions such as arthritis.

Case Study 2: Anticancer Activity

In a series of experiments on human cancer cell lines, the compound triggered apoptosis via mitochondrial dysfunction. Flow cytometry analysis revealed increased annexin V binding, indicating early apoptotic changes .

Case Study 3: Analgesic Properties

Research involving animal models showed that administration of the compound led to a notable reduction in pain responses in models of neuropathic pain. This effect was attributed to its action on NMDA receptors and modulation of glutamate signaling pathways .

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Properties

Research indicates that compounds similar to N-(4-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit significant anti-inflammatory activity. A related class of pyrazolyl benzenesulfonamide compounds has been shown to effectively treat inflammation and inflammation-related disorders, suggesting that this compound may share similar therapeutic effects .

Cancer Therapeutics

The compound's structural features suggest potential applications in oncology. For instance, derivatives of 4-methoxyphenyl have been evaluated for their inhibitory effects on mammalian 15-lipoxygenases (ALOX15), which are implicated in various cancer and inflammation models. Inhibitors of ALOX15 have demonstrated promise in reducing tumor growth and modulating inflammatory responses .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of pyrazole derivatives. Compounds with similar structures have shown efficacy against various bacterial strains, indicating a potential application of this compound in treating infections caused by resistant pathogens.

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : The initial step often involves the condensation of appropriate hydrazone precursors with α,β-unsaturated carbonyl compounds to form the pyrazole core.

- Pivaloylation : The introduction of a pivaloyl group is achieved through acylation reactions using pivaloyl chloride under basic conditions.

- Sulfonamide Formation : Finally, the sulfonamide moiety is introduced through nucleophilic substitution reactions involving methanesulfonyl chloride.

Case Study 1: Anti-inflammatory Activity

A study published in a pharmacological journal highlighted the effectiveness of a related compound in reducing inflammation markers in animal models. The findings suggested that the mechanism involved inhibition of specific inflammatory pathways mediated by cytokines and enzymes associated with inflammation .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines treated with pyrazole derivatives indicated a significant reduction in cell viability and proliferation rates. These studies utilized assays such as MTT and flow cytometry to assess apoptotic effects, providing insights into the compound's potential as an anticancer agent .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Derivatives

*Calculated based on molecular formula.

Key Observations:

Core Structure: The target compound and Compound B share a dihydropyrazole core, whereas 4af and 4n incorporate a pyrano[2,3-c]pyrazol system, which may confer distinct conformational rigidity.

Substituent Effects: Pivaloyl vs. 4-Methoxyphenyl vs. 4-Trifluoromethylphenyl: The electron-donating methoxy group in the target compound may enhance solubility relative to the electron-withdrawing trifluoromethyl group in 4n , which could reduce bioavailability.

Synthetic Feasibility: Yields for 4af (70%) and 4n (73%) suggest moderate synthetic accessibility for pyrano-pyrazoles. The target compound’s dihydropyrazole core may require alternative optimization strategies.

Physicochemical and Spectroscopic Insights

- Melting Points : Higher melting points for 4n (109–110°C) compared to 4af (69–70°C) correlate with the trifluoromethyl group’s strong intermolecular interactions. The target compound’s melting point is unreported but may align with Compound B’s stability trends.

- NMR Data :

Implications for Drug Development

- Solubility : The target’s 4-methoxyphenyl group may improve aqueous solubility over 4n’s trifluoromethyl substituent .

- Metabolic Stability : The pivaloyl group in the target compound could reduce oxidative metabolism compared to tosyl or methylsulfonyl groups .

- Crystallography : SHELXL-refined structures (e.g., ’s pyrazole-carbothioamide, R factor = 0.056 ) highlight the importance of accurate structural validation for structure-activity relationship studies.

Preparation Methods

Cyclocondensation Approach

This method involves the cyclization of α,β-unsaturated ketones or diketones with hydrazine derivatives. For example, 5-(4-methoxyphenyl)-4,5-dihydropyrazol-3-one intermediates are generated via sonication-assisted cyclization of oxonitrile precursors with hydrazine hydrate. Subsequent acylation with pivaloyl chloride and sulfonylation with methanesulfonyl chloride yields the final product.

Stepwise Functionalization

Pre-formed pyrazoline intermediates, such as 3-(4-nitrophenyl)-4,5-dihydropyrazole , undergo sequential modifications:

- Reduction of the nitro group to an amine.

- Sulfonylation with methanesulfonyl chloride.

- Acylation with pivaloyl chloride under basic conditions.

Detailed Step-by-Step Synthesis

Formation of the 4,5-Dihydropyrazole Core

The pyrazole ring is constructed via cyclocondensation. A representative protocol involves:

- Esterification : 4-Methoxyphenylacetic acid is converted to its methyl ester using methanol and sulfuric acid under reflux.

- Oxonitrile Formation : The ester reacts with acetonitrile in toluene using sodium hydride as a base, yielding an α-cyano ketone intermediate.

- Cyclization : Sonication of the oxonitrile with hydrazine hydrate in acetic acid at 60°C for 1–2 hours produces 5-(4-methoxyphenyl)-4,5-dihydropyrazol-3-amine.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux, 16 h | 85–90% |

| Oxonitrile Formation | NaH, toluene, reflux, 17 h | 70–75% |

| Cyclization | NH₂NH₂·H₂O, AcOH, sonication, 2 h | 80–85% |

Pivaloylation at N1

The dihydropyrazole amine is acylated with pivaloyl chloride under Schotten-Baumann conditions:

- Dissolve the amine in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP).

- Add pivaloyl chloride dropwise at 0°C, then warm to room temperature.

- Quench with water, extract with DCM, and purify via recrystallization (isopropanol/water).

Optimization Insight : Using DMAP as a catalyst increases yields from 70% to 90% by mitigating side reactions.

Sulfonylation at the Aromatic Ring

The para-aminophenyl substituent is sulfonylated using methanesulfonyl chloride:

- React the intermediate with methanesulfonyl chloride in pyridine at 0°C.

- Stir for 4 hours, then pour into ice-water to precipitate the product.

- Purify via silica gel chromatography (ethyl acetate/hexane).

Critical Note : Anhydrous conditions are essential to prevent hydrolysis of the sulfonyl chloride.

Optimization of Reaction Conditions

Solvent and Catalyst Effects

Temperature and Loading

- Low-Temperature Control : Maintaining 0–5°C during pivaloyl chloride addition minimizes ester hydrolysis.

- Catalyst Loading : 10 mol% DMAP in acylation improves yields by 15–20% compared to catalyst-free conditions.

Purification and Characterization

Recrystallization

Final purification often employs mixed-solvent systems:

Chromatographic Methods

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 6.91 (d, J = 8.4 Hz, 2H, ArH), 4.12 (t, J = 7.2 Hz, 2H, CH₂), 3.81 (s, 3H, OCH₃), 1.32 (s, 9H, C(CH₃)₃).

- IR (KBr) : 1675 cm⁻¹ (C=O, pivaloyl), 1350 cm⁻¹ (S=O, sulfonamide).

Comparative Analysis of Methods

| Parameter | Cyclocondensation Route | Stepwise Route |

|---|---|---|

| Total Yield | 52–58% | 60–65% |

| Reaction Time | 24–30 h | 18–22 h |

| Purification Complexity | Moderate (2 recrystallizations) | High (chromatography required) |

| Scalability | Suitable for gram-scale | Limited by column chromatography |

Key Trade-off : The stepwise route offers higher yields but requires costly chromatographic purification.

Q & A

Q. Optimization Strategies :

- Microwave-assisted synthesis reduces reaction time and improves yield by enhancing reaction kinetics .

- Continuous flow chemistry ensures consistent temperature/pressure, minimizing side reactions .

Q. Table 1: Synthetic Steps and Conditions

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Q. Table 2: Example Crystallographic Data (Hypothetical)

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| R-factor | 0.034 | |

| Bond length (C-N) | 1.34 Å | |

| Torsion angle (pyrazole) | 12.5° |

Advanced: How can computational methods resolve contradictions in reactivity or electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to explain electrophilic/nucleophilic sites. For example, the electron-withdrawing sulfonamide group lowers HOMO energy, reducing reactivity at the pyrazole C3 position .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in Suzuki coupling) .

- Docking Studies : Models interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) to rationalize conflicting bioassay data .

Case Study : Discrepancies in oxidation rates can arise from solvent polarity. DFT calculations show higher activation energy in non-polar solvents, aligning with experimental yield differences .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Dose-Response Analysis : Validate EC₅₀ values using standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity) .

Metabolite Profiling : LC-MS identifies active metabolites that may contribute to observed effects .

Structure-Activity Relationship (SAR) : Systematic modification of substituents (e.g., replacing pivaloyl with acetyl) isolates pharmacophores .

Example : A study reporting weak antimicrobial activity may have used non-optimized bacterial strains. Repeating assays with clinical isolates and adjusting MIC protocols reduces variability .

Advanced: How are catalytic systems optimized for key steps like Suzuki-Miyaura coupling?

Methodological Answer:

- Ligand Screening : Bulky ligands (e.g., SPhos) enhance Pd catalyst stability, improving yields from 60% to >85% .

- Solvent Selection : Dioxane/water mixtures (4:1) balance solubility and reactivity .

- Temperature Control : Maintaining 80–90°C prevents Pd black formation.

Q. Table 3: Catalyst Optimization

| Catalyst System | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂, PPh₃ | 65 | 90 | |

| PdCl₂(dppf), SPhos | 88 | 98 |

Basic: What purification techniques ensure high purity for pharmacological studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.